molecular formula C11H14N2O3 B464620 Methyl 2-(3-phenylpropanoyl)hydrazinecarboxylate CAS No. 104484-79-9

Methyl 2-(3-phenylpropanoyl)hydrazinecarboxylate

Cat. No. B464620
M. Wt: 222.24g/mol
InChI Key: YXMZYIOCJKZBQW-UHFFFAOYSA-N
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Patent
US04883907

Procedure details

To a solution of 18 g. (0.2 moles) of methyl carbazate and 100 ml. of acetonitrile 33.7 g (0.2 moles) of β-phenylpropionyl chloride are added dropwise. The reaction mixture is heated to boiling for 15 hours, clarified and cooled. The crystals are filtered off. Thus 36.85 g of the desired compound are obtained, yield 80.7% m.p.: 118° C.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
33.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80.7%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH3:6])(=[O:4])[NH:2][NH2:3].C(#N)C.[C:10]1([CH2:16][CH2:17][C:18](Cl)=[O:19])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>>[C:10]1([CH2:16][CH2:17][C:18]([NH:3][NH:2][C:1]([O:5][CH3:6])=[O:4])=[O:19])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
C(NN)(=O)OC
Step Two
Name
Quantity
33.7 g
Type
reactant
Smiles
C(C)#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CCC(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The crystals are filtered off

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CCC(=O)NNC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 36.85 g
YIELD: PERCENTYIELD 80.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.